Cu-Eppe

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

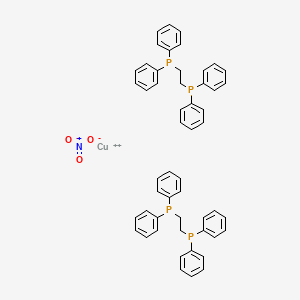

Cu-Eppe, also known as this compound, is a useful research compound. Its molecular formula is C52H48CuNO3P4+ and its molecular weight is 922.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Catalytic Applications

Cu-Eppe has been explored extensively for its catalytic properties in organic reactions. Its ability to facilitate oxidation and reduction reactions makes it a valuable component in synthetic organic chemistry.

- Oxidation Reactions : this compound has been utilized as a catalyst for the oxidation of alcohols to aldehydes and ketones. The complex's ability to stabilize reactive intermediates enhances reaction rates and selectivity.

- Cross-Coupling Reactions : Research indicates that this compound can effectively promote cross-coupling reactions, such as the Ullmann reaction, which is pivotal in forming carbon-carbon bonds. This application is crucial for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals.

Biomedical Applications

The biomedical field has seen promising applications of this compound due to its biocompatibility and biological activity.

- Antimicrobial Properties : this compound exhibits significant antimicrobial activity against various pathogens. Studies have shown that copper complexes can disrupt microbial cell membranes, leading to cell death. This property positions this compound as a potential candidate for developing antimicrobial coatings for medical devices.

- Anticancer Activity : Recent investigations suggest that this compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction. Its effectiveness against different cancer cell lines highlights its potential as an anticancer agent.

Materials Science

In materials science, this compound is being explored for its unique physical properties, which can be harnessed in various applications.

- Nanomaterials Synthesis : this compound serves as a precursor for synthesizing copper oxide nanoparticles, which have applications in catalysis, sensors, and energy storage devices. The nanoparticles exhibit enhanced conductivity and stability, making them suitable for use in electronic devices.

- Polymer Composites : Incorporating this compound into polymer matrices has shown improvements in mechanical properties and thermal stability. These composites can be utilized in packaging materials that require antimicrobial properties or enhanced durability.

Case Study 1: Catalytic Efficiency of this compound

A study conducted by researchers at the University of Colorado demonstrated the effectiveness of this compound in catalyzing the oxidation of primary alcohols under mild conditions. The results indicated that the complex provided high yields with minimal by-products, showcasing its potential for industrial applications in fine chemical synthesis.

Case Study 2: Antimicrobial Coatings

At Yokohama City University, researchers developed antimicrobial coatings using this compound for surgical instruments. In vitro studies showed a significant reduction in bacterial colonization on surfaces treated with the copper complex compared to untreated controls. This application could lead to safer surgical environments and reduced infection rates.

Eigenschaften

CAS-Nummer |

31933-90-1 |

|---|---|

Molekularformel |

C52H48CuNO3P4+ |

Molekulargewicht |

922.4 g/mol |

IUPAC-Name |

copper;2-diphenylphosphanylethyl(diphenyl)phosphane;nitrate |

InChI |

InChI=1S/2C26H24P2.Cu.NO3/c2*1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;;2-1(3)4/h2*1-20H,21-22H2;;/q;;+2;-1 |

InChI-Schlüssel |

WYZADZJEKSJUTC-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[N+](=O)([O-])[O-].[Cu+2] |

Kanonische SMILES |

C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[N+](=O)([O-])[O-].[Cu+2] |

Synonyme |

is(1,2-bis-(diphenylphosphino)ethane)Cu(I) Cu(I)(eppe)(2)Cl Cu-eppe |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.